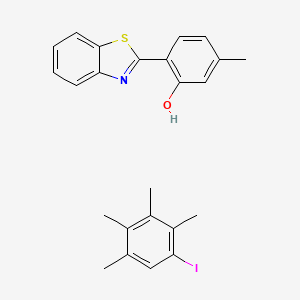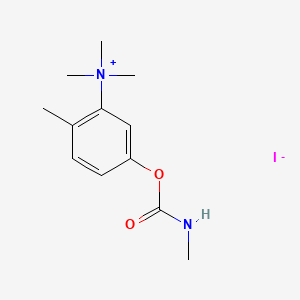
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide is a chemical compound with the molecular formula C14H23IN2O2. This compound is known for its unique structure, which includes a carbamate ester and a quaternary ammonium group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide typically involves the reaction of methyl carbamate with 3-(trimethylammonio)-p-tolyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and amines (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate ester group can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl-, ethyl ester: Similar structure but with an ethyl group instead of the quaternary ammonium group.
Carbamic acid, (3-methylphenyl)-, ethyl ester: Contains a 3-methylphenyl group instead of the trimethylammonio group.
Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: Features a methoxycarbonyl group and a 3-methylphenyl group.
Uniqueness
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide is unique due to its combination of a carbamate ester and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propiedades
Número CAS |
64046-35-1 |
|---|---|
Fórmula molecular |
C12H19IN2O2 |
Peso molecular |
350.20 g/mol |
Nombre IUPAC |
trimethyl-[2-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C12H18N2O2.HI/c1-9-6-7-10(16-12(15)13-2)8-11(9)14(3,4)5;/h6-8H,1-5H3;1H |
Clave InChI |
DFNBBPIKUKDGMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


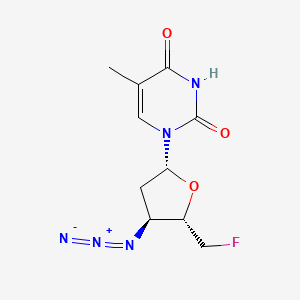


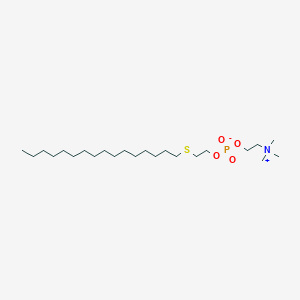
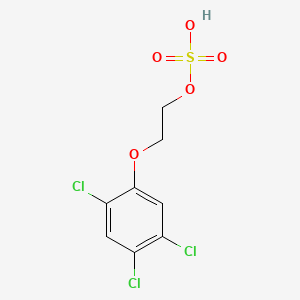
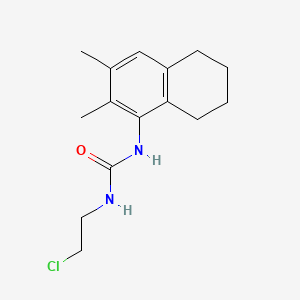

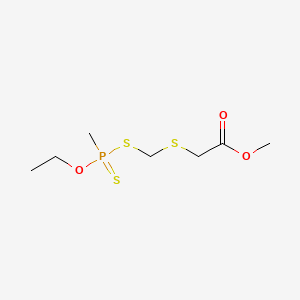
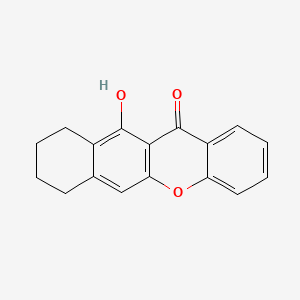
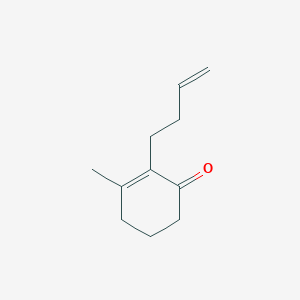
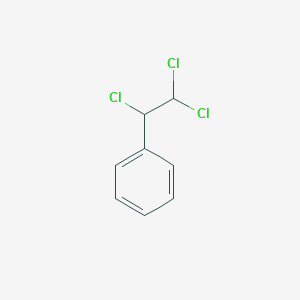
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)

